1-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone
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Overview
Description
1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is an organic compound belonging to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring.
Preparation Methods
The synthesis of 1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(5,6,7,8-Tetrahydro1
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in anticancer research.
Medicine: It is being explored for its therapeutic properties, including its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone involves its interaction with specific molecular targets. The compound is known to phosphorylate histone H3.1, leading to the epigenetic inhibition of a subset of genes . This phosphorylation can also promote the interaction of RB1 with the E2F family of transcription factors, resulting in cell cycle arrest .
Comparison with Similar Compounds
1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone can be compared with other thienopyrimidine derivatives, such as:
- 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 7-Methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 7-tert-Butyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Properties
Molecular Formula |
C13H14N2OS2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C13H14N2OS2/c1-8(16)6-17-12-11-9-4-2-3-5-10(9)18-13(11)15-7-14-12/h7H,2-6H2,1H3 |
InChI Key |
APMYWOGPMNZLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3 |
Origin of Product |
United States |
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